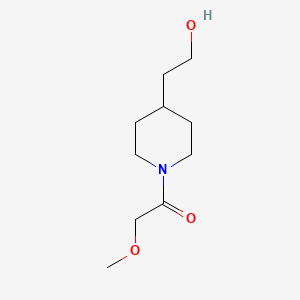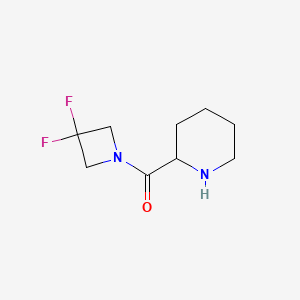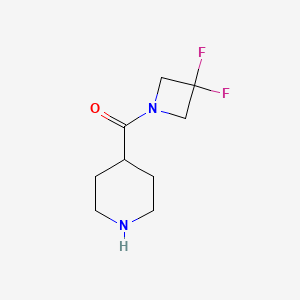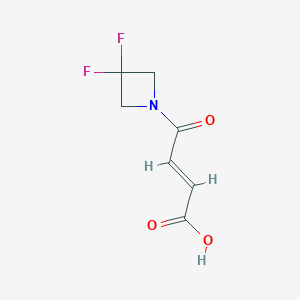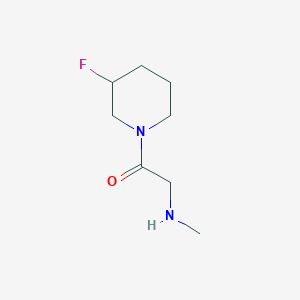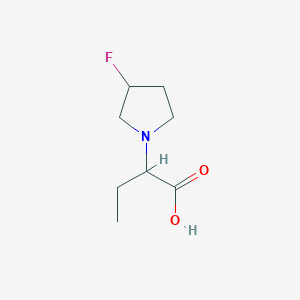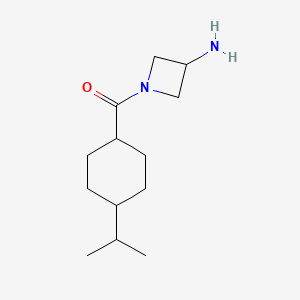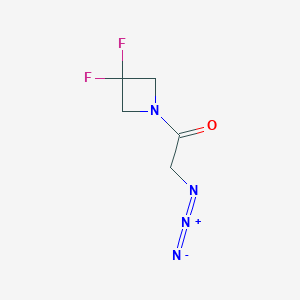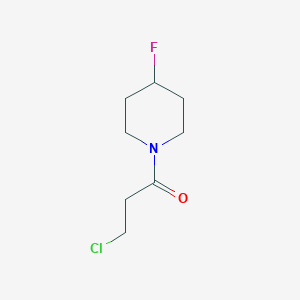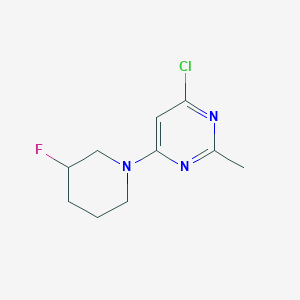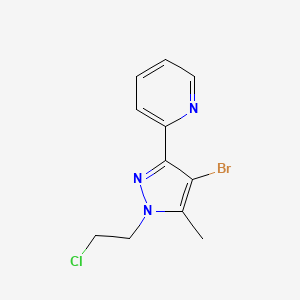
2-(4-溴-1-(2-氯乙基)-5-甲基-1H-吡唑-3-基)吡啶
描述
“2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound also contains bromine and chlorine atoms, as well as a pyridine ring .
Synthesis Analysis
The synthesis of this compound could involve the use of 4-bromo-1H-pyrazole as a starting material . The 4-bromo-1H-pyrazole can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .Molecular Structure Analysis
The molecular formula of “2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is C5H6BrClN2 . The molecular weight is 209.471 Da . The InChIKey, which is a unique identifier for chemical substances, is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also undergo intramolecular addition (cyclization) reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 265.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 42.2±0.5 cm3 .科学研究应用
Synthesis of Brominated Pharmaceuticals
The bromine atom in the compound can be utilized for the synthesis of brominated pharmaceuticals. Bromine-containing drugs often exhibit high biological activity, and the presence of a bromine atom can significantly alter the medicinal properties of a compound . The compound could serve as a precursor for the development of new medications, particularly in the realm of psychotropic and antitumor drugs.
Building Blocks for Heterocyclic Compounds
Heterocyclic chemistry is a core aspect of medicinal chemistry. The pyridine moiety of the compound provides a versatile platform for constructing more complex heterocycles. These structures are commonly found in drugs, agrochemicals, and dyes . The compound could be used to synthesize pyrrole derivatives, which are prevalent in many biologically active molecules.
Electrophilic Aromatic Substitution Reactions
The compound can undergo electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. This allows for the introduction of various functional groups into the aromatic system, enabling the creation of a wide array of derivatives with potential pharmacological activities .
Advanced Materials Research
The unique structure of the compound makes it a candidate for the development of advanced materials. Its aromatic system could be incorporated into polymers or small molecules that have applications in organic electronics, such as light-emitting diodes (LEDs) or organic photovoltaics .
Catalysts in Organic Synthesis
The compound could act as a ligand for transition metal catalysts used in organic synthesis. The pyridine and pyrazole rings can coordinate to metals, facilitating various catalytic processes, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .
Bioconjugation and Labeling Techniques
Due to the presence of reactive halogens, the compound can be used in bioconjugation techniques. It can be attached to biomolecules, such as proteins or antibodies, without disrupting their biological activity. This is particularly useful in the development of diagnostic tools and targeted therapies .
未来方向
属性
IUPAC Name |
2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLNENGNBYJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



